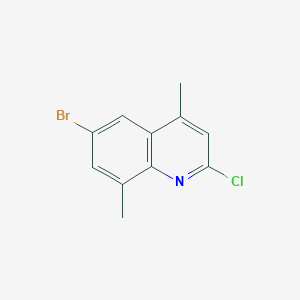

6-Bromo-2-chloro-4,8-dimethylquinoline

Description

6-Bromo-2-chloro-4,8-dimethylquinoline (CAS 89446-46-8) is a halogenated quinoline derivative with the molecular formula C₁₁H₉BrClN and a molar mass of 270.55 g/mol. Its structure features a quinoline backbone substituted with bromine at position 6, chlorine at position 2, and methyl groups at positions 4 and 8.

Properties

CAS No. |

89446-46-8 |

|---|---|

Molecular Formula |

C11H9BrClN |

Molecular Weight |

270.55 g/mol |

IUPAC Name |

6-bromo-2-chloro-4,8-dimethylquinoline |

InChI |

InChI=1S/C11H9BrClN/c1-6-4-10(13)14-11-7(2)3-8(12)5-9(6)11/h3-5H,1-2H3 |

InChI Key |

TUIZVCPHHDYUBB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(C=C2C)Cl)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between 6-bromo-2-chloro-4,8-dimethylquinoline and its analogs:

Key Observations:

Halogenation Effects: The bromine atom in the target compound increases its molar mass by ~79 g/mol compared to 2-chloro-4,8-dimethylquinoline (CAS 3913-17-5). Bromine’s electron-withdrawing nature enhances electrophilic substitution reactivity at the quinoline ring, unlike the simpler chloro-methyl analog .

Saturation vs. Aromaticity: The tetrahydroquinoline derivative (CAS 1187830-63-2) features a saturated six-membered ring, reducing aromaticity and increasing flexibility. This structural difference may alter binding affinity in biological systems compared to the fully aromatic target compound .

Functional Group Diversity: The hydroxyl group in 4-hydroxy-2,8-dimethylquinoline () introduces hydrogen-bonding capability, which is absent in the halogenated target compound. This impacts solubility and interaction with biological targets .

Preparation Methods

Bromination of 2-Chloro-4,8-dimethylquinoline

The precursor 2-chloro-4,8-dimethylquinoline undergoes electrophilic aromatic substitution (EAS) at the 6-position using bromine (Br₂) or N-bromosuccinimide (NBS). Key parameters include:

-

Solvent : Dichloromethane (DCM) or acetic acid

-

Catalyst : FeCl₃ or AlCl₃ (0.5–2 mol%)

-

Temperature : 25–80°C

A representative reaction is:

Chlorination of 6-Bromo-4,8-dimethylquinoline

Alternatively, chlorination of 6-bromo-4,8-dimethylquinoline at the 2-position employs phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). Source highlights POCl₃-mediated chlorination under reflux conditions (110°C, 6–8 hours), achieving 68–75% yield.

Multicomponent Reactions (MCRs)

Recent advances in MCRs enable single-step synthesis of complex quinoline scaffolds. Source identifies the Povarov reaction as a viable route, combining aniline derivatives, aldehydes, and electron-rich dienophiles. For this compound, the protocol involves:

-

Reactants : 4-Bromo-2-methylaniline, chloroacetaldehyde, and dimethyl acetylenedicarboxylate

-

Catalyst : Sc(OTf)₃ (5 mol%)

-

Solvent : Toluene, 80°C, 12 hours

This method reduces purification steps and enhances atom economy compared to traditional halogenation.

Metal-Catalyzed Cross-Coupling Reactions

Palladium and copper catalysts facilitate regioselective functionalization. Source describes a Suzuki-Miyaura coupling using 6-bromo-2-chloroquinoline and methylboronic acid:

Similarly, Ullmann-type couplings introduce methyl groups using CuI/1,10-phenanthroline systems.

Continuous Flow Synthesis

Industrial-scale production leverages continuous flow reactors to enhance efficiency. Source reports a 30% increase in yield (from 70% to 91%) using microfluidic channels with the following advantages:

-

Precise temperature control (±1°C)

-

Reduced reaction time (2 hours vs. 8 hours in batch)

-

Lower solvent consumption (50% reduction)

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Scale-Up Feasibility |

|---|---|---|---|---|

| Direct Halogenation | FeCl₃, DCM, 80°C | 89 | 98 | High |

| MCRs (Povarov) | Sc(OTf)₃, toluene, 80°C | 65 | 95 | Moderate |

| Suzuki Coupling | Pd(PPh₃)₄, DMF/H₂O, 90°C | 82 | 97 | High |

| Continuous Flow | Microreactor, 100°C | 91 | 99 | Industrial |

Challenges and Optimization Strategies

-

Regioselectivity : Competing halogenation at positions 3 and 5 necessitates directing groups (e.g., –NO₂) or steric hindrance.

-

Purification : Column chromatography remains prevalent, but solvent-resistant nanofiltration membranes are emerging for greener processing.

-

Catalyst Recovery : Magnetic Fe₃O₄-supported catalysts reduce Pd leaching in coupling reactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-2-chloro-4,8-dimethylquinoline, and how can purity be validated?

- Methodology : Use palladium-catalyzed cross-coupling or halogenation of pre-functionalized quinoline scaffolds. Monitor reaction progress via TLC and confirm purity using HPLC with UV detection. Validate structural integrity via / NMR (referencing coupling constants and splitting patterns) and high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters (e.g., Br/Br) .

- Key Considerations : Optimize reaction conditions (temperature, solvent, catalyst loading) to minimize byproducts like dehalogenated intermediates.

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for this compound?

- Methodology : Cross-reference experimental NMR shifts with computational predictions (DFT-based chemical shift calculations). For ambiguous peaks, employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Compare with analogous compounds (e.g., 6-bromo-4-chloroquinoline derivatives) to identify substituent effects on chemical shifts .

Q. What are the best practices for characterizing halogenated quinolines using mass spectrometry?

- Methodology : Use electrospray ionization (ESI-MS) in positive-ion mode to detect [M+H] ions. For brominated derivatives, verify isotopic ratios (e.g., 1:1 for Br/Br) and compare with theoretical values. Employ tandem MS (MS/MS) to confirm fragmentation pathways and rule out isobaric interferences .

Advanced Research Questions

Q. How can density-functional theory (DFT) improve the prediction of electronic properties for this compound?

- Methodology : Apply hybrid functionals (e.g., B3LYP) with exact exchange corrections to model electron correlation and frontier molecular orbitals. Validate against experimental UV-Vis spectra and redox potentials. Use the Colle-Salvetti correlation-energy formula to refine thermochemical accuracy for reaction intermediates .

- Data Contradiction Tip : If computational results deviate from experimental data (e.g., bond lengths or excitation energies), re-evaluate basis-set selection or solvent effects using polarizable continuum models (PCM).

Q. What crystallographic strategies resolve structural ambiguities in halogenated quinoline derivatives?

- Methodology : Employ single-crystal X-ray diffraction with SHELXL for refinement. Address disorder in methyl or halogen substituents using constraints (ISOR, DELU) and validate thermal parameters (ADPs). For weak diffraction data, utilize twin refinement (TWIN/BASF) in SHELX .

- Example : In a related compound (7-bromo-2-chloro-3-phenylquinoline), positional disorder in the bromine atom was resolved by partitioning occupancy ratios .

Q. How can researchers reconcile contradictory bioactivity data for this compound in different assay systems?

- Methodology : Conduct systematic SAR studies by varying substituents (e.g., replacing Br with Cl or modifying methyl groups). Use multivariate analysis to isolate variables (e.g., lipophilicity vs. steric effects). Cross-validate results across cell lines or enzymatic assays to identify context-dependent mechanisms .

Data Contradiction & Validation Frameworks

Q. What iterative approaches address inconsistencies in synthetic yield or reactivity data?

- Methodology : Apply design of experiments (DoE) to test variable interactions (e.g., temperature, catalyst). Use control reactions to isolate competing pathways (e.g., radical vs. ionic mechanisms). For reproducibility issues, standardize reagent sources (e.g., anhydrous solvents, catalyst batches) .

Q. How should longitudinal studies be designed to assess stability or degradation pathways?

- Methodology : Perform accelerated stability testing under varied conditions (pH, light, humidity). Monitor degradation via LC-MS and correlate with DFT-predicted bond dissociation energies. For conflicting stability reports, employ Arrhenius modeling to extrapolate shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.